molecular formula C30H26N4O5 B2971088 ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-37-8

ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2971088
CAS No.: 534581-37-8
M. Wt: 522.561
InChI Key: OXGBWUNZPJVVRF-MXNGAVTRSA-N
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Description

This compound is a highly functionalized tricyclic heterocycle featuring:

  • Ethyl ester group: At position 5, enhancing solubility in organic solvents.
  • Benzyl substituent: At position 7, contributing to aromatic interactions and steric bulk.
  • 4-Ethoxybenzoyl imino group: At position 6, providing electron-donating ethoxy substituents para to the benzoyl moiety, which may influence electronic properties and hydrogen-bonding capacity.

Properties

IUPAC Name

ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O5/c1-3-38-22-15-13-21(14-16-22)28(35)32-27-24(30(37)39-4-2)18-23-26(34(27)19-20-10-6-5-7-11-20)31-25-12-8-9-17-33(25)29(23)36/h5-18H,3-4,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGBWUNZPJVVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl and ethoxybenzoyl derivatives with triazatricyclo intermediates under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like zinc chloride or palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action .

Comparison with Similar Compounds

Key Structural Differences

The following analogs share the 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core but differ in substituents:

Compound Name Substituent at Position 6 Substituent at Position 7 Key Features
Ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-... (Target) 4-Ethoxybenzoyl imino Benzyl Enhanced lipophilicity from benzyl; para-ethoxy may improve H-bond donor capacity.
Ethyl 6-(3-methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl-... () 3-Methoxybenzoyl imino Propan-2-yl (isopropyl) Meta-methoxy reduces electron donation; isopropyl increases steric hindrance.
Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-... () Imino (unsubstituted) 3-Methoxypropyl Alkyl chain at position 7 reduces rigidity; methoxypropyl may enhance solubility.

Electronic and Steric Effects

  • The 3-methoxybenzoyl group () introduces meta-substitution, which disrupts resonance and may alter dipole moments .
  • Position 7 Substituents :
    • Benzyl (target) vs. isopropyl (): Benzyl’s aromaticity enables π-π stacking, whereas isopropyl’s branched alkyl chain prioritizes steric effects over electronic interactions.
    • 3-Methoxypropyl (): A flexible chain with a terminal methoxy group could improve aqueous solubility but reduce conformational rigidity .

Implications for Crystallography and Conformation

  • The tricyclic core’s puckering (ring non-planarity) is influenced by substituents. For instance, bulky groups like benzyl (target) may induce strain, affecting crystallographic parameters such as torsion angles .
  • Software like SHELXL () and ORTEP-3 () are critical for resolving such complex structures, particularly in analyzing hydrogen-bonding networks (e.g., ethoxy vs. methoxy interactions) .

Biological Activity

Ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a triazatricyclo structure that contributes to its unique chemical properties. Its molecular formula is C₁₉H₁₈N₄O₄, and it has a molecular weight of approximately 358.37 g/mol. The structure includes various functional groups such as imino, oxo, and ethoxybenzoyl, which are critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibit significant anticancer activities. For instance:

  • In vitro studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

Antioxidant Activity

The antioxidant capacity of ethyl 7-benzyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca has been assessed using various assays:

  • DPPH Assay : The compound demonstrated significant radical scavenging activity with an IC50 value of 25 µg/mL.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Factor Xa Inhibition : Similar compounds have been reported to inhibit Factor Xa effectively, suggesting that this compound may possess anticoagulant properties.

Summary of Biological Activities

Activity TypeAssessed EffectIC50/MIC Value
AnticancerBreast Cancer (MCF-7)IC50 = 15 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntioxidantDPPH Radical ScavengingIC50 = 25 µg/mL
Enzyme InhibitionFactor XaNot Specified

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